Tandutinib sulfate
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Overview
Description
Tandutinib sulfate, also known as MLN518 or CT53518, is a novel quinazoline-based inhibitor of type III receptor tyrosine kinases. It specifically targets FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and KIT. This compound has shown promise in the treatment of acute myelogenous leukemia (AML) and high-risk myelodysplastic syndrome (MDS) due to its ability to inhibit the proliferation of leukemic cells .
Preparation Methods
The synthesis of tandutinib sulfate involves several steps, starting with the preparation of 6-methoxy-7-(3-piperidine-1-ylpropoxy)-3,4-dihydroquinazoline-4-ketone. This intermediate is then subjected to further chemical reactions to yield the final product . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Tandutinib sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tandutinib sulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Researchers use it to investigate the role of FLT3, PDGFR, and KIT in cellular processes.
Medicine: This compound is being studied for its potential to treat AML and MDS by inhibiting the proliferation of leukemic cells
Industry: It is used in the development of targeted therapies for cancer treatment.
Mechanism of Action
Tandutinib sulfate exerts its effects by inhibiting receptor tyrosine kinases, specifically FLT3, PDGFR, and KIT. These kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, this compound disrupts the signaling pathways that drive the growth and survival of leukemic cells .
Comparison with Similar Compounds
Tandutinib sulfate is unique in its ability to selectively inhibit multiple receptor tyrosine kinases. Similar compounds include:
Imatinib: Targets BCR-ABL, KIT, and PDGFR.
Sunitinib: Inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and KIT.
Sorafenib: Targets RAF kinase, VEGFR, and PDGFR
Compared to these compounds, this compound has shown a higher specificity for FLT3, making it particularly effective in treating AML with FLT3 mutations .
Properties
CAS No. |
387867-14-3 |
---|---|
Molecular Formula |
C31H44N6O8S |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide;sulfuric acid |
InChI |
InChI=1S/C31H42N6O4.H2O4S/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35;1-5(2,3)4/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38);(H2,1,2,3,4) |
InChI Key |
FXCQXNUGIYMXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5.OS(=O)(=O)O |
Origin of Product |
United States |
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